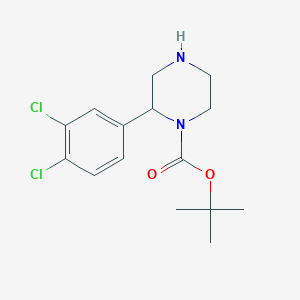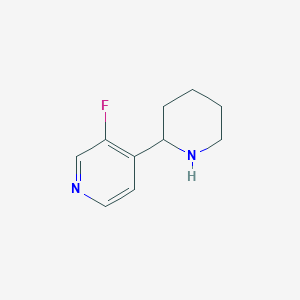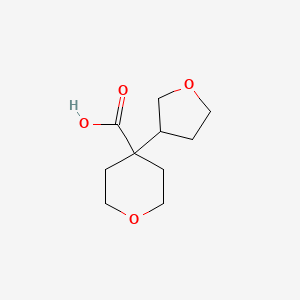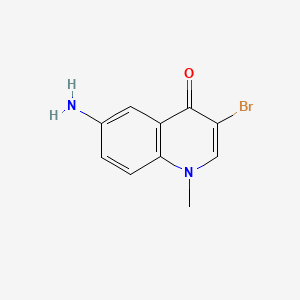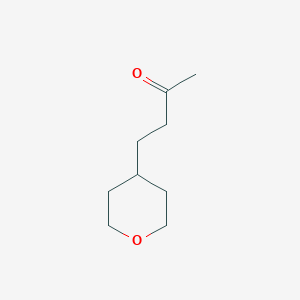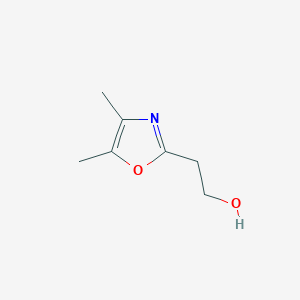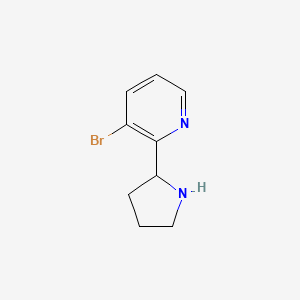![molecular formula C10H13NO3 B13602791 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of methoxy-substituted benzo[d][1,3]dioxole derivatives
Métodos De Preparación
The synthesis of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxybenzo[d][1,3]dioxole.
N-Methylation: The next step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may target microtubules and tubulin, leading to mitotic blockade and apoptosis of cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and biological activity.
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-propylmethanamine: The presence of a propyl group can lead to differences in solubility, reactivity, and pharmacological effects.
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-isopropylmethanamine: The isopropyl group introduces steric hindrance, which can influence the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
1-(6-methoxy-1,3-benzodioxol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H13NO3/c1-11-5-7-3-9-10(14-6-13-9)4-8(7)12-2/h3-4,11H,5-6H2,1-2H3 |
Clave InChI |
SKWPCEDCHOCACG-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C=C1OC)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


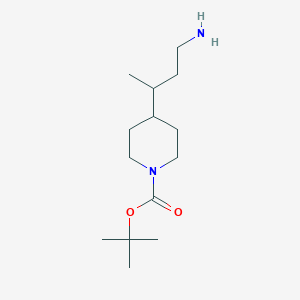
![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

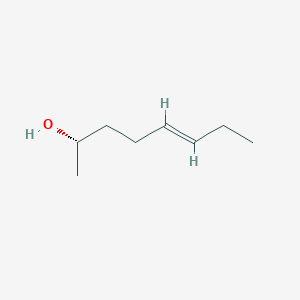
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
